
2-Fluorobenzylzinc chloride
概要
説明
2-Fluorobenzylzinc chloride is an organozinc compound with the chemical formula C₇H₆ClFZn. It is typically found as a solution in tetrahydrofuran (THF) and is used as a reagent in organic synthesis. This compound is known for its reactivity and is utilized in various chemical transformations, particularly in the formation of carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions: 2-Fluorobenzylzinc chloride is commonly prepared by the reaction of 2-fluorobenzyl halide with zinc in the presence of anhydrous ether. The general reaction can be represented as follows: [ \text{2-Fluorobenzyl halide} + \text{Zinc} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the preparation involves the use of zinc powder and 2-fluorobenzyl halide in an inert atmosphere to prevent oxidation. The reaction is typically carried out in tetrahydrofuran at elevated temperatures to ensure complete conversion .
化学反応の分析
Types of Reactions: 2-Fluorobenzylzinc chloride undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc moiety is replaced by other nucleophiles.
Coupling Reactions: It is often used in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Tetrakis(triphenylphosphine)palladium(0) is commonly used in coupling reactions.
Solvents: Tetrahydrofuran is the preferred solvent due to its ability to stabilize the organozinc compound.
Reaction Conditions: Reactions are typically carried out under an inert atmosphere at temperatures around 60°C.
Major Products: The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, coupling with aryl halides can produce biaryl compounds.
科学的研究の応用
2-Fluorobenzylzinc chloride has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reagent for the formation of carbon-carbon bonds in the synthesis of complex organic molecules.
Medicinal Chemistry: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is used in the preparation of functional materials with specific properties.
Biological Studies: It serves as a tool for the modification of biomolecules in biochemical research
作用機序
The mechanism by which 2-fluorobenzylzinc chloride exerts its effects involves the transfer of the benzyl group to an electrophilic center. The zinc atom acts as a Lewis acid, facilitating the nucleophilic attack of the benzyl group on the electrophile. This process is often catalyzed by palladium complexes, which enhance the reactivity and selectivity of the reaction .
類似化合物との比較
Benzylzinc chloride: Similar in structure but lacks the fluorine substituent.
2-Chlorobenzylzinc chloride: Contains a chlorine substituent instead of fluorine.
2-Bromobenzylzinc chloride: Contains a bromine substituent instead of fluorine.
Uniqueness: 2-Fluorobenzylzinc chloride is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. The fluorine substituent can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis .
特性
IUPAC Name |
chlorozinc(1+);1-fluoro-2-methanidylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F.ClH.Zn/c1-6-4-2-3-5-7(6)8;;/h2-5H,1H2;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNYKKXFDVJFHW-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC=CC=C1F.Cl[Zn+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381063 | |
| Record name | Chlorozinc(1+) (2-fluorophenyl)methanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312693-05-3 | |
| Record name | Chlorozinc(1+) (2-fluorophenyl)methanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





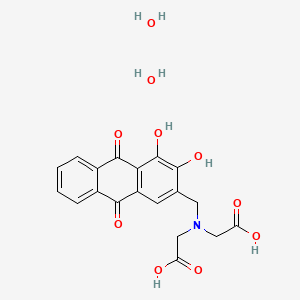

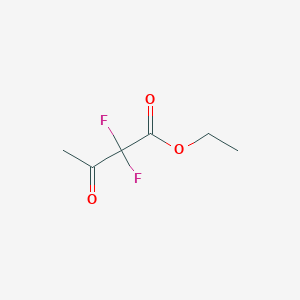
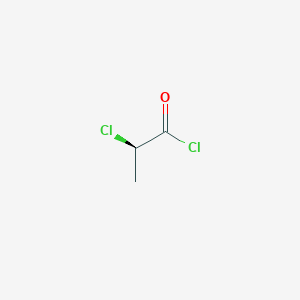


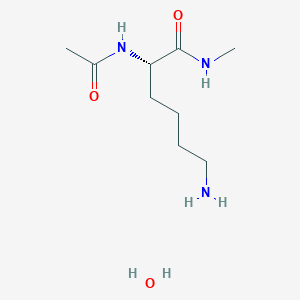
![Methyl 2-phenylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1588671.png)
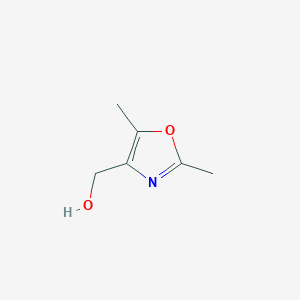

![4-[4-(Bromomethyl)phenyl]-2-methyl-1,3-thiazole](/img/structure/B1588675.png)
